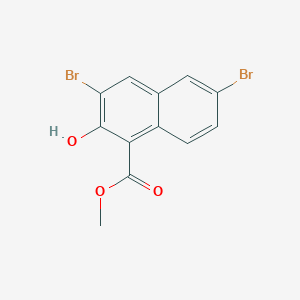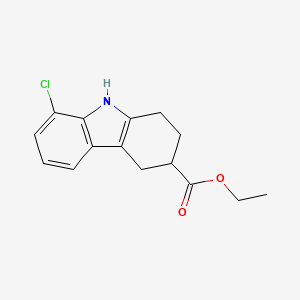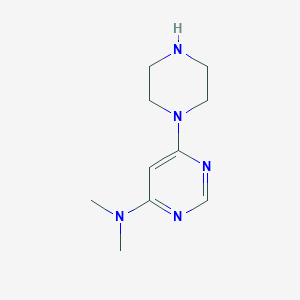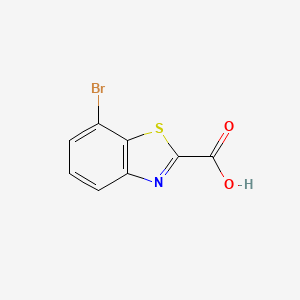![molecular formula C13H17BrN2O3S B1389711 2-Bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-acetamide CAS No. 1138445-70-1](/img/structure/B1389711.png)
2-Bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-acetamide
Übersicht
Beschreibung
2-Bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-acetamide is a chemical compound with the molecular formula C13H17BrN2O3S and a molecular weight of 361.25. It is a specialty product often used in proteomics research .
Vorbereitungsmethoden
The synthesis of 2-Bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-acetamide typically involves the bromination of an acetamide precursor followed by the introduction of the piperidinylsulfonyl group. The reaction conditions often require a controlled environment to ensure the correct substitution and to avoid side reactions. Industrial production methods may involve multi-step synthesis with purification processes to achieve high purity .
Analyse Chemischer Reaktionen
2-Bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where boron reagents are commonly used.
Common reagents include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-acetamide is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: It may be used in the synthesis of pharmaceutical compounds.
Biological Studies: It can be used to investigate biological pathways and molecular interactions
Wirkmechanismus
The mechanism of action of 2-Bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-acetamide involves its interaction with specific molecular targets. The piperidinylsulfonyl group may play a role in binding to proteins or enzymes, affecting their activity. The bromine atom can facilitate the formation of covalent bonds with target molecules, leading to changes in their function .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-acetamide include other brominated acetamides and sulfonyl-containing compounds. These compounds may share similar chemical properties but differ in their specific applications and reactivity. For example:
2-Bromo-N-[4-(1-morpholinylsulfonyl)phenyl]-acetamide: Similar structure but with a morpholine ring instead of piperidine.
2-Chloro-N-[4-(1-piperidinylsulfonyl)phenyl]-acetamide: Similar structure but with a chlorine atom instead of bromine.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical behavior and applications.
Eigenschaften
IUPAC Name |
2-bromo-N-(4-piperidin-1-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3S/c14-10-13(17)15-11-4-6-12(7-5-11)20(18,19)16-8-2-1-3-9-16/h4-7H,1-3,8-10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAOXAKEOXCGSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1389637.png)


![Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1389643.png)
![ethyl 7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1389645.png)
![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonyl chloride](/img/structure/B1389646.png)
![N-[(1-Methyl-1H-imidazol-2-YL)methyl]cyclopropanamine dihydrochloride](/img/structure/B1389647.png)



